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Compound of Interest

Compound Name: 2-Chloro-5-fluorobenzyl bromide

Cat. No.: B1350545 Get Quote

This technical guide provides a comprehensive overview of the spectroscopic data for 2-
Chloro-5-fluorobenzyl bromide (C₇H₅BrClF), a key intermediate in pharmaceutical and

agrochemical synthesis. The document is intended for researchers, scientists, and

professionals in drug development, offering a detailed analysis of its Nuclear Magnetic

Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics.

Molecular Structure and Spectroscopic Overview
2-Chloro-5-fluorobenzyl bromide is a disubstituted aromatic compound with the following

structure:

Structure:

Spectroscopic analysis is crucial for the structural confirmation and purity assessment of this

compound. ¹H and ¹³C NMR spectroscopy provide detailed information about the proton and

carbon framework, IR spectroscopy identifies the functional groups present, and mass

spectrometry confirms the molecular weight and reveals fragmentation patterns.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the precise structure of 2-Chloro-5-
fluorobenzyl bromide by providing information on the chemical environment of each proton

and carbon atom.
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¹H NMR (Proton NMR) Data
The ¹H NMR spectrum is expected to show signals for the aromatic protons and the benzylic

methylene protons. The electron-withdrawing effects of the chlorine and fluorine atoms, along

with the bromine atom, will influence the chemical shifts.

Proton

Assignment

Predicted

Chemical Shift

(ppm)

Predicted

Multiplicity

Predicted

Coupling

Constant (J) in

Hz

Integration

CH₂ ~4.5 s (singlet) - 2H

Ar-H ~7.0-7.5 m (multiplet) - 3H

Note: The aromatic region will likely display a complex multiplet due to the various coupling

interactions between the three aromatic protons.

¹³C NMR (Carbon NMR) Data
The ¹³C NMR spectrum will show distinct signals for each of the seven carbon atoms in the

molecule. The chemical shifts are influenced by the attached halogens.

Carbon Assignment Predicted Chemical Shift (ppm)

CH₂ ~30-35

Aromatic C-Br ~135-140

Aromatic C-Cl ~130-135

Aromatic C-F ~160-165 (doublet, due to C-F coupling)

Aromatic C-H ~115-130

Infrared (IR) Spectroscopy
The IR spectrum of 2-Chloro-5-fluorobenzyl bromide will exhibit characteristic absorption

bands corresponding to the vibrations of its functional groups.[1][2]
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Vibrational Mode
Characteristic Absorption

(cm⁻¹)
Intensity

Aromatic C-H Stretch 3100-3000 Medium

Aliphatic C-H Stretch (CH₂) 3000-2850 Medium

Aromatic C=C Stretch 1600-1450 Medium-Strong

C-F Stretch 1250-1000 Strong

C-Cl Stretch 850-550 Strong

C-Br Stretch 690-515 Strong

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of the molecule. The presence of bromine and chlorine atoms will result in characteristic

isotopic patterns in the mass spectrum.[3][4]

m/z Relative Intensity (%) Assignment

222/224/226 Moderate [M]⁺ (Molecular ion)

143/145 High [M-Br]⁺

108 Moderate [M-Br-Cl]⁺

91 High Tropylium ion (rearrangement)

Note: The isotopic pattern for the molecular ion will be complex due to the presence of both

bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an

approximate 3:1 ratio).

Experimental Protocols
The following are general protocols for obtaining the spectroscopic data.

NMR Spectroscopy
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Sample Preparation: Dissolve 5-10 mg of 2-Chloro-5-fluorobenzyl bromide in

approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.

Instrumentation: Use a standard NMR spectrometer (e.g., 400 or 500 MHz).

Acquisition: Acquire ¹H and ¹³C NMR spectra at room temperature. For ¹H NMR, use a

sufficient number of scans to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger

number of scans will be necessary due to the low natural abundance of the ¹³C isotope.

Processing: Process the raw data by applying a Fourier transform, phasing, and baseline

correction. Calibrate the chemical shifts using the residual solvent peak as an internal

standard.

FT-IR Spectroscopy
Sample Preparation: As 2-Chloro-5-fluorobenzyl bromide is a liquid at room temperature,

a thin film can be prepared by placing a drop of the neat liquid between two KBr or NaCl

plates.

Instrumentation: Use a Fourier-transform infrared (FT-IR) spectrometer.

Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Collect a background

spectrum of the clean KBr/NaCl plates prior to running the sample.

Processing: The instrument software will automatically ratio the sample spectrum to the

background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry
Sample Preparation: Dilute a small amount of 2-Chloro-5-fluorobenzyl bromide in a

suitable volatile solvent (e.g., methanol or dichloromethane).

Instrumentation: Use a mass spectrometer with an appropriate ionization source (e.g.,

electron impact - EI). The instrument can be coupled with a gas chromatograph (GC-MS) for

sample introduction.

Acquisition: Introduce the sample into the ion source. For GC-MS, inject the diluted sample

onto the GC column, which will separate it from the solvent before it enters the mass
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spectrometer. Acquire the mass spectrum over a suitable m/z range (e.g., 50-300).

Analysis: Identify the molecular ion peak and major fragment ions. Analyze the isotopic

patterns to confirm the presence of bromine and chlorine.

Workflow Visualization
The general workflow for the spectroscopic analysis of a chemical compound like 2-Chloro-5-
fluorobenzyl bromide is depicted below.
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Compound Synthesis & Purification

Spectroscopic Analysis

Synthesis of
2-Chloro-5-fluorobenzyl bromide

Purification
(e.g., Distillation, Chromatography)

NMR Spectroscopy
(¹H, ¹³C) FT-IR Spectroscopy Mass Spectrometry

Data Acquisition

Data Processing & Interpretation

Structure Confirmation
& Purity Assessment

Click to download full resolution via product page

Caption: General workflow for the synthesis, purification, and spectroscopic analysis of 2-
Chloro-5-fluorobenzyl bromide.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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